molecular formula C22H20N2O4 B2715422 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide CAS No. 946245-63-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide

Cat. No.: B2715422
CAS No.: 946245-63-2
M. Wt: 376.412
InChI Key: XTBFSVRESJBHTR-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a complex organic compound that contains a tetrahydroquinoline group, which is a type of heterocyclic compound This means it has a ring structure that contains atoms of at least two different elements

Mechanism of Action

Preparation Methods

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide can be achieved through a sequence of reactions involving commercially available starting materials. One common method involves the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials typically include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition and subsequent furoylation steps .

Chemical Reactions Analysis

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield furoic acid derivatives, while reduction reactions may produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules with potential therapeutic properties. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In medicine, it is being explored for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In industry, it is used in the production of new materials and as a precursor for various bioactive compounds.

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide can be compared with other similar compounds, such as 1-(2-furoyl)-3-phenylthiourea derivatives. These compounds share similar structural features, including the furoyl group, but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the tetrahydroquinoline and methoxybenzamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(14-18)21(25)23-17-9-10-19-15(13-17)6-3-11-24(19)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBFSVRESJBHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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